molecular formula C15H19N3O3 B2882482 1-(2-methoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea CAS No. 2034333-47-4

1-(2-methoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea

Cat. No.: B2882482
CAS No.: 2034333-47-4
M. Wt: 289.335
InChI Key: NSGPKYWWPVOJMU-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea is a synthetic organic compound that belongs to the class of ureas. Ureas are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea typically involves the reaction of 2-methoxyaniline with an isocyanate derivative. The reaction conditions may include:

  • Solvent: Common solvents like dichloromethane or toluene.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products

  • Oxidation of the methoxy group may yield a hydroxyl derivative.
  • Reduction of the oxazole ring may yield a saturated ring structure.
  • Substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(2-methoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible pharmaceutical applications due to its unique structure.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyphenyl)-3-phenylurea: Lacks the oxazole ring, potentially less biologically active.

    1-(2-methoxyphenyl)-3-[3-(1,2-oxazol-5-yl)propyl]urea: Similar structure but without the methyl group on the oxazole ring.

Uniqueness

1-(2-methoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea is unique due to the presence of both the methoxyphenyl and methyl-oxazole groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-11-10-12(21-18-11)6-5-9-16-15(19)17-13-7-3-4-8-14(13)20-2/h3-4,7-8,10H,5-6,9H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGPKYWWPVOJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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